molecular formula C10H8F3NO2 B14325216 3-(Trifluoromethyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one CAS No. 110579-27-6

3-(Trifluoromethyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Cat. No.: B14325216
CAS No.: 110579-27-6
M. Wt: 231.17 g/mol
InChI Key: HVPAVKUDBLLLNR-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a compound that belongs to the class of organofluorine compounds. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives under visible light irradiation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale photoredox-catalyzed reactions, utilizing efficient and selective introduction of trifluoromethyl groups into diverse skeletons. The use of visible light and operationally simple conditions at room temperature makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under certain conditions.

    Reduction: Reduction reactions can modify the benzoxazepinone core.

    Substitution: The trifluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and trifluoromethyl copper . Conditions for these reactions often involve mild temperatures and the presence of catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the trifluoromethyl group can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

3-(Trifluoromethyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its targets, leading to increased efficacy . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted benzoxazepinones and related

Properties

CAS No.

110579-27-6

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

3-(trifluoromethyl)-3,5-dihydro-2H-1,5-benzoxazepin-4-one

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)6-5-16-8-4-2-1-3-7(8)14-9(6)15/h1-4,6H,5H2,(H,14,15)

InChI Key

HVPAVKUDBLLLNR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C2O1)C(F)(F)F

Origin of Product

United States

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